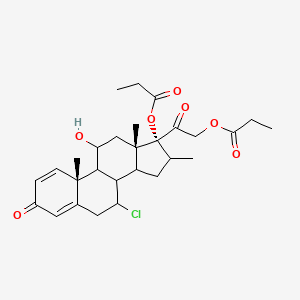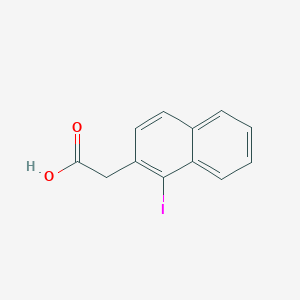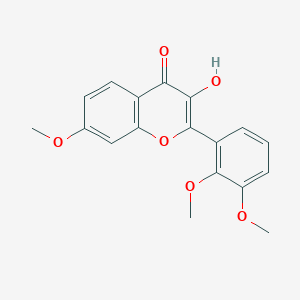
3-Hydroxy-7,2',3'-trimethoxyflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-7,2’,3’-trimethoxyflavone is a natural product belonging to the group of phytochemicals. It has been isolated from the plant Corylus avellana and is known for its anti-inflammatory properties . This compound is a secondary metabolite and has been used as an analytical reference standard in various research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7,2’,3’-trimethoxyflavone typically involves the methylation of 3-hydroxyflavone derivatives. The reaction conditions often include the use of methanol as a solvent and a methylating agent such as dimethyl sulfate or methyl iodide . The reaction is usually carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of 3-Hydroxy-7,2’,3’-trimethoxyflavone may involve the extraction of the compound from natural sources such as Corylus avellana. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
3-Hydroxy-7,2’,3’-trimethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone derivatives.
Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
The major products formed from these reactions include oxidized flavones, dihydroflavones, and substituted flavone derivatives .
科学研究应用
3-Hydroxy-7,2’,3’-trimethoxyflavone has a wide range of scientific research applications:
Chemistry: Used as an analytical reference standard for the analysis of flavones and related compounds.
Biology: Studied for its anti-inflammatory properties and potential therapeutic effects.
Medicine: Investigated for its potential use in treating inflammatory diseases and as an antioxidant.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 3-Hydroxy-7,2’,3’-trimethoxyflavone involves its interaction with molecular targets such as enzymes and receptors involved in inflammatory pathways. The compound inhibits the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby reducing inflammation . It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
相似化合物的比较
Similar Compounds
- 5-Hydroxy-3’,4’,7-trimethoxyflavone
- 7-Hydroxy-5,3’,4’-trimethoxyflavone
- 4’-Hydroxy-5,7-dimethoxyflavone
- 5,7-Dihydroxy-6,3’,4’-trimethoxyflavone
Uniqueness
3-Hydroxy-7,2’,3’-trimethoxyflavone is unique due to its specific substitution pattern on the flavone backbone, which contributes to its distinct anti-inflammatory and antioxidant properties. Its ability to inhibit specific inflammatory pathways and its potential therapeutic applications make it a valuable compound in scientific research .
属性
分子式 |
C18H16O6 |
|---|---|
分子量 |
328.3 g/mol |
IUPAC 名称 |
2-(2,3-dimethoxyphenyl)-3-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-10-7-8-11-14(9-10)24-18(16(20)15(11)19)12-5-4-6-13(22-2)17(12)23-3/h4-9,20H,1-3H3 |
InChI 键 |
ZRXPNKGQYPKANN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C(=CC=C3)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate](/img/structure/B14790492.png)
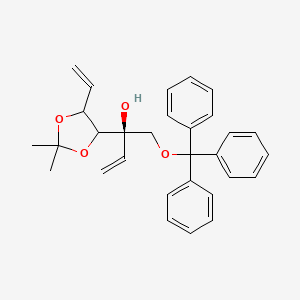


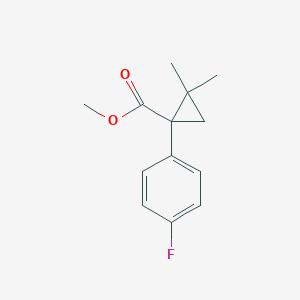
![7-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)-N-(Propan-2-Yl)-1h-Indole-2-Carboxamide](/img/structure/B14790513.png)
![tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate](/img/structure/B14790519.png)
![ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14790523.png)

![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790551.png)
![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol](/img/structure/B14790557.png)
![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)
